molecular formula C21H13Br2ClN2 B10921319 3,5-bis(3-bromophenyl)-4-chloro-1-phenyl-1H-pyrazole

3,5-bis(3-bromophenyl)-4-chloro-1-phenyl-1H-pyrazole

Cat. No.: B10921319
M. Wt: 488.6 g/mol
InChI Key: JDPXOMIZVRANIQ-UHFFFAOYSA-N
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Description

3,5-bis(3-bromophenyl)-4-chloro-1-phenyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(3-bromophenyl)-4-chloro-1-phenyl-1H-pyrazole typically involves the reaction of appropriate substituted hydrazines with 1,3-diketones. One common method includes the cyclization of 3-bromoacetophenone with phenylhydrazine in the presence of a chlorinating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(3-bromophenyl)-4-chloro-1-phenyl-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF), and bases like potassium carbonate (K2CO3).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Formation of substituted pyrazoles with different functional groups.

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of dehalogenated pyrazoles.

Scientific Research Applications

3,5-bis(3-bromophenyl)-4-chloro-1-phenyl-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biological Studies: Used in the study of enzyme inhibition and receptor binding.

    Material Science: Investigated for its potential use in organic electronics and as a building block for advanced materials.

    Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3,5-bis(3-bromophenyl)-4-chloro-1-phenyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms enhances its binding affinity and selectivity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    3,5-bis(3-bromophenyl)-1H-pyrazole: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    4-chloro-1-phenyl-3,5-diphenyl-1H-pyrazole: Contains additional phenyl groups, which may enhance its lipophilicity and binding properties.

    3,5-bis(3-bromophenyl)-4-methyl-1H-pyrazole: Substitution of the phenyl group with a methyl group, affecting its steric and electronic properties.

Uniqueness

3,5-bis(3-bromophenyl)-4-chloro-1-phenyl-1H-pyrazole is unique due to the combination of bromine, chlorine, and phenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H13Br2ClN2

Molecular Weight

488.6 g/mol

IUPAC Name

3,5-bis(3-bromophenyl)-4-chloro-1-phenylpyrazole

InChI

InChI=1S/C21H13Br2ClN2/c22-16-8-4-6-14(12-16)20-19(24)21(15-7-5-9-17(23)13-15)26(25-20)18-10-2-1-3-11-18/h1-13H

InChI Key

JDPXOMIZVRANIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C(=N2)C3=CC(=CC=C3)Br)Cl)C4=CC(=CC=C4)Br

Origin of Product

United States

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